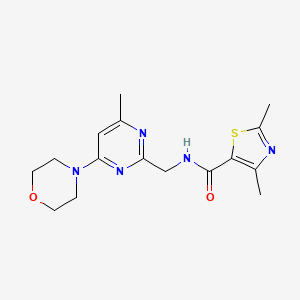
2,4-ジメチル-N-((4-メチル-6-モルホリノピリミジン-2-イル)メチル)チアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality 2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化物質として作用することが明らかになっています . 抗酸化物質とは、環境やその他のストレスに対する反応として体内で生成される不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防いだり、遅らせたりできる物質です。
鎮痛活性
一部のチアゾール化合物は、有意な鎮痛(痛みを和らげる)活性を示しています . これは、それらを新たな鎮痛薬の開発のための潜在的な候補物質にします .
抗炎症活性
チアゾール誘導体は、抗炎症作用を持つことが報告されています . それらは、関節炎などの炎症を特徴とする状態の治療に使用できる可能性があります .
抗菌および抗真菌活性
チアゾール化合物は、抗菌および抗真菌活性を示しています . これは、さまざまな微生物および真菌感染症の対策におけるそれらの潜在的な用途を示唆しています .
抗ウイルス活性
チアゾール誘導体は、抗ウイルス特性を示すことが明らかになっています . それらは、新たな抗ウイルス薬の開発のためにさらに研究される可能性があります .
抗腫瘍および細胞毒性活性
チアゾール誘導体は、抗腫瘍および細胞毒性活性を示しています . たとえば、特定のチアゾール誘導体は、前立腺癌に対して強力な効果を示しました . これは、それらが癌治療における潜在的な応用を示唆しています .
神経保護活性
チアゾール化合物は、神経保護効果に関連付けられています . これは、それらが神経変性疾患の治療における潜在的な用途を示唆しています .
利尿活性
チアゾール誘導体は、利尿特性を持つことが明らかになっています . これは、それらが体から尿として排泄される水と塩の量を増やすために使用できることを意味します .
作用機序
Thiazoles
Thiazoles, which include the “2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide”, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are known to have diverse biological activities, including anti-inflammatory and analgesic activity .
Pyrimidines
The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of nucleic acids and are known to interact with various enzymes and receptors in the body .
Morpholines
Morpholine is a six-membered ring with one oxygen atom and one nitrogen atom. Morpholine derivatives are known to have various biological activities, including antiviral properties .
生物活性
2,4-Dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide is C17H19F3N4O3S with a molecular weight of 416.42 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The compound was tested against melanoma and prostate cancer cell lines, revealing significant cytotoxic effects.
Case Study: Anticancer Activity
A notable study evaluated the compound's efficacy in inhibiting cancer cell proliferation. The results indicated that the compound exhibited an IC50 value in the low micromolar range against melanoma and prostate cancer cells, suggesting strong potential as an anticancer agent.
| Cell Line | IC50 (μM) |
|---|---|
| Melanoma (WM-164) | 0.4 - 2.2 |
| Prostate Cancer (LNCaP) | 1.0 - 3.0 |
These values indicate that the compound is more potent than many existing chemotherapeutics.
The mechanism by which 2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide exerts its anticancer effects appears to involve inhibition of tubulin polymerization. This is a common pathway for many anticancer agents, leading to disruption of microtubule dynamics and subsequent cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound suggest that modifications to both the thiazole core and the attached pyrimidine moiety can significantly influence biological activity. For instance:
- Thiazole Ring Modifications : Altering substituents on the thiazole ring has been shown to enhance or diminish cytotoxicity.
- Pyrimidine Linker Variations : Changes in the length and nature of the linker between the thiazole and pyrimidine can affect binding affinity to target proteins involved in cancer cell proliferation.
特性
IUPAC Name |
2,4-dimethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-10-8-14(21-4-6-23-7-5-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)24-15/h8H,4-7,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXLBRDRRRGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














